![molecular formula C22H31N5O B5677255 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)
N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of diazepine derivatives often involves complex organic reactions designed to form the unique diazepine ring structure. A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives introduces a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which upon further treatment with amines result in oxirane ring-opening and direct cyclization, yielding the target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide, features a fused ring system that incorporates elements of both pyrazole and diazepine rings. This structure is characterized by its stability and the presence of multiple functional groups that can participate in further chemical reactions. Structural analyses are often conducted using NMR spectroscopy and HRMS investigation to confirm the arrangement of atoms and the presence of specific substituents within the molecule (Dzedulionytė et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of diazepine derivatives stems from their complex molecular structure, allowing for a variety of chemical reactions. For instance, derivatives of pyrazino- and diazepino[3.2.1-jk]carbazoles were synthesized and further transformed through methylation at the NH group and aminomethylation of the N-methyl derivatives, demonstrating the versatility of diazepine compounds in undergoing chemical modifications (Grinev et al., 1983).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For instance, in the case of 3-methyl-1,5-diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepine, an N-H...N hydrogen bond links six molecules to form a supramolecular hexamer, showcasing the compound's ability to engage in specific molecular interactions that can affect its physical state and solubility (Low et al., 2002).
properties
IUPAC Name |
N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-2-18-13-17(9-10-23-18)22(28)24-15-19-14-21-16-26(11-6-12-27(21)25-19)20-7-4-3-5-8-20/h9-10,13-14,20H,2-8,11-12,15-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYKPAIINFGEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)NCC2=NN3CCCN(CC3=C2)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide |
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